2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
The compound 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1229626-96-3) is a pyridazinone derivative with a molecular formula of C₁₉H₂₂ClN₃O₃ and a molecular weight of 375.8 . Its structure features a pyridazinone core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a piperidin-4-ylmethyl moiety modified by a 2-chloroacetyl group. The compound’s Smiles representation is COc1ccc(-c2ccc(=O)n(CC3CCN(C(=O)CCl)CC3)n2)cc1 .
Properties
IUPAC Name |
2-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-26-16-4-2-15(3-5-16)17-6-7-18(24)23(21-17)13-14-8-10-22(11-9-14)19(25)12-20/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRTXBMIUFZYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This is achieved by reacting 4-piperidone with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Coupling with Pyridazine Derivative: The piperidine intermediate is then coupled with a pyridazine derivative. This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the intermediate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the piperidine ring, leading to the formation of a lactam.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction primarily affects the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group. Common nucleophiles include amines and thiols, leading to the formation of amides and thioethers, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, Suzuki coupling conditions.
Major Products Formed
Oxidation: Lactams
Reduction: Alcohols
Substitution: Amides, thioethers
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that pyridazinones can inhibit cancer cell proliferation. For instance, derivatives of pyridazinones have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Properties : Some pyridazinone derivatives have been reported to possess antibacterial and antifungal activities. The chloroacetyl group may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .
- Neurological Applications : The piperidine moiety is often associated with neuroactive compounds. Research has explored the potential of similar compounds in treating neurological disorders such as anxiety and depression, suggesting that this compound could also exhibit psychoactive properties .
Synthesis and Derivative Development
The synthesis of 2-((1-(2-chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
- Chloroacetylation : Introducing the chloroacetyl group through acylation reactions, which is crucial for enhancing biological activity.
- Pyridazinone Formation : Condensation reactions to form the pyridazinone core, which is critical for the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
Mechanism of Action
The mechanism of action of 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
Pyridazinone derivatives are widely explored in medicinal chemistry due to their diverse pharmacological activities. Below is a comparative analysis of the target compound with structurally related analogues:
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations from Structural Comparison
Position 6 Substitutions: The 4-methoxyphenyl group (target compound and ) increases lipophilicity compared to smaller groups like methyl or p-tolyl .
Position 2 Modifications: Piperidine vs. Piperazine: Piperidine rings (target compound ) are less polar than piperazine derivatives (), affecting solubility and blood-brain barrier penetration. Chloroacetyl Group: Unique to the target compound , this group may enable covalent inhibition of enzymes (e.g., kinases) via nucleophilic attack by cysteine residues.
Molecular Weight Trends :
Pharmacological Implications (Inferred)
- Covalent Targeting : The chloroacetyl group in the target compound is analogous to covalent inhibitors like ibrutinib, which target cysteine residues in kinases.
- GPCR Modulation : Piperazine/piperidine moieties (e.g., ) are common in G-protein-coupled receptor (GPCR) ligands, hinting at possible CNS or cardiovascular activity.
- Solubility-Permeability Balance : Polar groups (e.g., hydroxypiperidine ) may improve solubility but reduce permeability, requiring formulation optimization.
Biological Activity
The compound 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound, highlighting its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroacetylpiperidine with various aromatic and heterocyclic compounds. The process may include several steps of condensation and cyclization to achieve the desired pyridazinone structure.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including those with a pyridazinone structure, exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated antibacterial activity against various strains such as Salmonella typhi and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 μM |
| Urease | Strong inhibition observed |
Case Studies
- Antimicrobial Efficacy : In a comparative study, the synthesized compound was tested against standard antibiotics. The results indicated that certain derivatives had comparable efficacy to existing antimicrobial drugs, suggesting a viable alternative for treating resistant bacterial infections .
- Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it exhibited significant antiproliferative activity, particularly against breast and colon cancer cells, indicating its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of the compound with various biological targets. These studies suggest that the compound interacts favorably with key amino acids in target proteins, which may explain its observed biological activities .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions with careful control of temperature, solvent choice, and catalyst use. For example:
- Step 1: Formation of the pyridazinone core via cyclization reactions in ethanol or dimethylformamide under reflux (60–80°C) .
- Step 2: Chloroacetylation of the piperidine moiety using 2-chloroacetyl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
Yield optimization requires pH control during intermediate steps (e.g., sodium hydroxide for deprotonation) .
Table 1: Synthesis Condition Comparison
| Step | Solvent | Temp. (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ethanol | 75 | None | 60–70 | |
| 2 | DCM | 0–5 | Triethylamine | 80–85 |
Advanced: How can computational modeling predict the reactivity of the chloroacetyl group in further derivatization?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic effects and steric hindrance:
- Electrophilicity: The chloroacetyl group’s carbonyl carbon exhibits high electrophilicity (partial charge ~+0.45), favoring nucleophilic attacks (e.g., amines, hydrazines) .
- Steric Maps: Molecular dynamics simulations reveal steric hindrance from the piperidin-4-ylmethyl group, limiting access to the chloroacetyl site .
Validate predictions with experimental kinetics (e.g., reaction rates with aniline derivatives under controlled pH) .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR in DMSO-d6 identifies proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm, pyridazinone carbonyl at δ 165 ppm) .
- X-ray Crystallography: SHELXL refinement (via single-crystal XRD) confirms bond lengths (e.g., C-Cl: 1.79 Å) and dihedral angles between aromatic rings .
- Mass Spectrometry: High-resolution ESI-MS ([M+H]+ m/z calc. 416.12; observed 416.10) validates molecular weight .
Advanced: How to address discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer:
- Root Cause: Solvent effects (implicit vs. explicit solvent models in DFT) and conformational flexibility in solution vs. solid-state.
- Resolution:
Basic: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment: Ionize the pyridazinone ring via buffered solutions (pH 7.4 PBS) .
- Surfactants: Polysorbate-80 (0.01% w/v) improves dispersion in cell culture media .
Advanced: How to resolve racemic mixtures during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts: Use (R)-BINAP-palladium complexes to induce enantioselectivity during piperidine functionalization .
- Chromatography: Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers (>99% ee) .
- Crystallization: Diastereomeric salt formation with L-tartaric acid enriches the desired enantiomer .
Basic: How to ensure compound stability under storage?
Methodological Answer:
- Storage Conditions: -20°C in amber vials under argon; avoid moisture (desiccants like silica gel) .
- Stability Monitoring: Periodic HPLC analysis (95:5 acetonitrile/water) detects degradation products (e.g., hydrolyzed chloroacetyl group) .
Table 2: Stability Profile
| Condition | Time (months) | Purity (%) | Degradation Product |
|---|---|---|---|
| -20°C, argon | 12 | 98 | None |
| 25°C, air | 1 | 85 | Hydrolyzed derivative |
Advanced: How to design experiments analyzing environmental persistence of this compound?
Methodological Answer:
- OECD Guidelines: Follow Test No. 307 for soil degradation studies (aerobic/anaerobic conditions, LC-MS/MS quantification) .
- Aquatic Fate: Use bioreactors with Pseudomonas spp. to model biodegradation kinetics (half-life ~14 days) .
- Ecotoxicity: Daphnia magna acute toxicity assays (EC50 determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
